Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20120926
InChI: InChI=1S/C24H21F3N2O4S/c1-3-33-23(32)19-14(2)20(21(31)28-17-11-7-10-16(13-17)24(25,26)27)34-22(19)29-18(30)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,28,31)(H,29,30)
SMILES:
Molecular Formula: C24H21F3N2O4S
Molecular Weight: 490.5 g/mol

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

CAS No.:

Cat. No.: VC20120926

Molecular Formula: C24H21F3N2O4S

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate -

Specification

Molecular Formula C24H21F3N2O4S
Molecular Weight 490.5 g/mol
IUPAC Name ethyl 4-methyl-2-[(2-phenylacetyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate
Standard InChI InChI=1S/C24H21F3N2O4S/c1-3-33-23(32)19-14(2)20(21(31)28-17-11-7-10-16(13-17)24(25,26)27)34-22(19)29-18(30)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,28,31)(H,29,30)
Standard InChI Key PRYHPKPOJNEBRA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

Introduction

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound featuring a thiophene core, a five-membered aromatic heterocycle containing sulfur. This compound is notable for its diverse functional groups, including an ethyl ester, an acetamido group, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activity and make it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multi-step organic reactions. These may include condensation reactions, amidation, and esterification, often requiring controlled conditions such as specific temperatures, solvents, and catalysts to achieve high yields and purity.

Common Synthesis Steps:

  • Condensation Reaction: Formation of the thiophene core.

  • Amidation: Introduction of the acetamido group.

  • Esterification: Formation of the ethyl ester.

Biological Activity and Potential Applications

Research indicates that compounds similar to Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate exhibit various biological activities, including potential inhibitory effects on specific enzymes or pathways involved in disease processes. This makes them candidates for drug development in medicinal chemistry.

Potential Biological Activities:

  • Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.

  • Pharmacological Effects: May interact with biological targets such as receptors.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate stands out due to its unique combination of substituents. For comparison, other thiophene derivatives like Ethyl 2-amino-4-[4-(dimethylamino)phenyl]thiophene-3-carboxylate exhibit antimicrobial activity, while Methyl 4-(2-methoxy-N-phenylacetamido)-1-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxylic acid shows anticancer properties.

Comparison Table:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylateThiophene core, trifluoromethyl groupPotential enzyme inhibition
Ethyl 2-amino-4-[4-(dimethylamino)phenyl]thiophene-3-carboxylateAmino group, dimethylamino substitutionAntimicrobial
Methyl 4-(2-methoxy-N-phenylacetamido)-1-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxylic acidPiperidine ring, methoxy groupAnticancer

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